

A Technical Guide to the Solubility of DL-Histidine Monohydrochloride Monohydrate

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Compound of Interest

Compound Name: *DL-Histidine monohydrochloride monohydrate*

Cat. No.: *B1142246*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of **DL-Histidine monohydrochloride monohydrate** in water and other common solvents. The following sections present quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow. This document is intended to be a valuable resource for researchers and professionals involved in drug development and formulation, where understanding the solubility characteristics of active pharmaceutical ingredients and excipients is critical.

Quantitative Solubility Data

The solubility of **DL-Histidine monohydrochloride monohydrate** is a key physicochemical property influencing its behavior in various scientific and pharmaceutical applications. The following tables summarize the available quantitative data for its solubility in water at different temperatures and provide a qualitative overview of its solubility in various organic solvents.

Table 1: Solubility of DL-Histidine in Water at Various Temperatures

Temperature (°C)	Solubility (mg/g of water)
20	~14
30	~20
40	~28
50	~40

Data in this table is estimated from solubility curves presented in scientific literature.

Table 2: Qualitative and Quantitative Solubility of Histidine and its Salts in Various Solvents

Solvent	Compound	Solubility
Water	L-Histidine monohydrochloride monohydrate	Freely Soluble
Water	L-Histidine	4.3 g/100 mL (25 °C)[1]
Water	L-Histidine monohydrochloride	Fairly Soluble[2]
Ethanol	L-Histidine	Very slightly soluble[1]
Ethanol	L-Histidine monohydrochloride	Insoluble[2]
Ether	L-Histidine	Insoluble[1]
Ether	L-Histidine monohydrochloride	Insoluble[2]
Acetone	L-Histidine	Insoluble[2]
Polar Aprotic Solvents	Histidine	Potentially soluble under right conditions[3]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reproducible research and development. The following is a detailed methodology for determining the thermodynamic solubility of a compound like **DL-Histidine monohydrochloride monohydrate** using the shake-flask method followed by gravimetric analysis.

Protocol: Thermodynamic Solubility Determination via Shake-Flask Method and Gravimetric Analysis

1. Objective: To determine the equilibrium (thermodynamic) solubility of **DL-Histidine monohydrochloride monohydrate** in a given solvent at a specified temperature.

2. Materials:

- **DL-Histidine monohydrochloride monohydrate**
- Solvent of interest (e.g., deionized water, ethanol)
- Analytical balance
- Thermostatically controlled shaker or incubator
- Screw-capped vials or flasks
- Syringe filters (e.g., 0.22 μm pore size)
- Syringes
- Pre-weighed evaporation dishes or watch glasses
- Drying oven
- Desiccator

3. Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of **DL-Histidine monohydrochloride monohydrate** to a series of vials containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.
 - Securely cap the vials to prevent solvent evaporation.

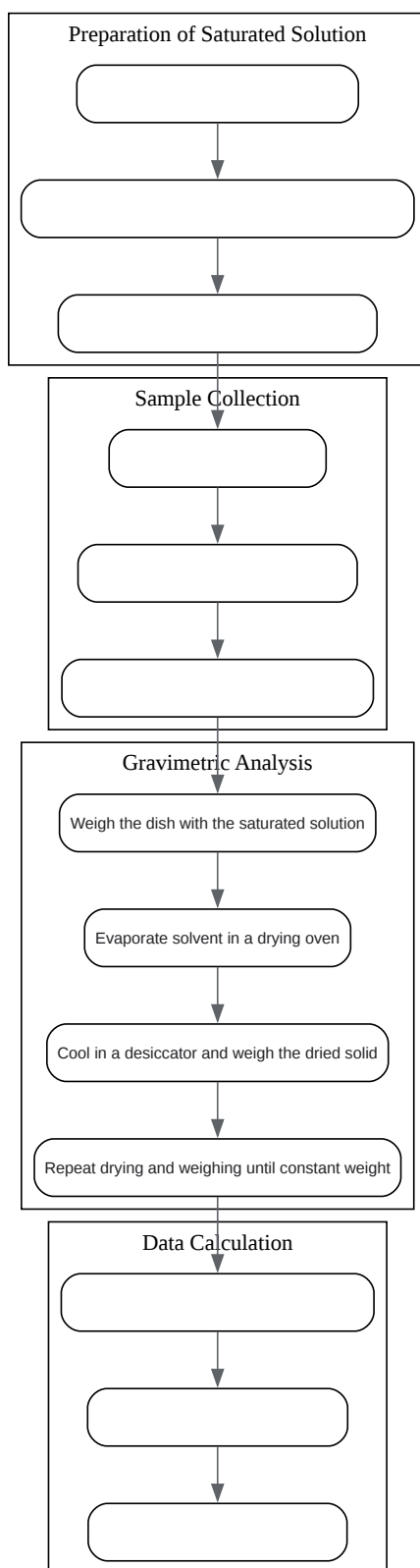
- Place the vials in a shaker with the temperature controlled to the desired value (e.g., 25 °C).
- Shake the vials for a sufficient duration to allow the system to reach equilibrium. For thermodynamic solubility, a period of 24 to 48 hours is typically recommended.[4] It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, indicated by consistent solubility values.
- Sample Collection and Preparation:
 - Once equilibrium is achieved, stop the shaker and allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant using a syringe.
 - Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed evaporation dish. This step is critical to remove any undissolved solid particles.
- Gravimetric Analysis:
 - Weigh the evaporation dish containing the filtered saturated solution to determine the weight of the solution.
 - Place the evaporation dish in a drying oven set to a temperature that will facilitate solvent evaporation without decomposing the solute (e.g., 60-80 °C).
 - Dry the sample until all the solvent has evaporated and a constant weight of the solid residue is achieved.
 - Cool the evaporation dish in a desiccator to room temperature before re-weighing.
 - Repeat the drying and cooling steps until consecutive weighings are within an acceptable tolerance, indicating that all solvent has been removed.

4. Data Analysis:

- Calculate the weight of the dissolved solid by subtracting the initial weight of the empty evaporation dish from the final weight of the dish with the dried solid.
- Calculate the weight of the solvent in the collected sample by subtracting the weight of the dissolved solid from the total weight of the saturated solution collected.
- Express the solubility in the desired units, such as g/100 g of solvent, g/L of solvent, or mg/mL.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of **DL-Histidine monohydrochloride monohydrate**.



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Caption: Experimental workflow for solubility determination.

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